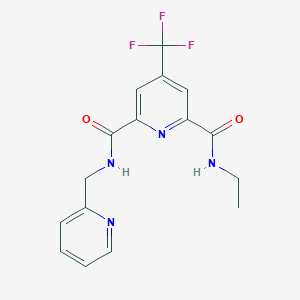![molecular formula C15H16N4O3S B2704659 ethyl 2-[3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate CAS No. 565207-39-8](/img/structure/B2704659.png)
ethyl 2-[3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ethyl 2-[3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate” is a chemical compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are of prime importance due to their extensive therapeutic uses . They are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves a multicomponent reaction . For instance, Aychiluhim et al. described a one-pot multicomponent reaction of 3-(2-bromo acetyl)coumarins, and ethyl 2-(2-(aryl)hydrazono)-3-oxobutanoates to produce novel 4-(arylhydrazono)-3-methyl-1-(6-(coumarin-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1H-pyrazol-5(4H)-ones .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, including “this compound”, is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This hybrid nucleus is essential due to its wide range of applications as synthetic intermediates and promising pharmaceuticals .
科学的研究の応用
Antitumor Activity
A study by Yanchenko et al. (2020) focused on the synthesis and evaluation of the antitumor activity of derivatives of ethyl 2-[3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate. These derivatives exhibited significant antineoplastic activity against a wide range of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. The study highlighted the potential of these compounds as core structures for developing new anticancer agents (Yanchenko, Fedchenkova, & Demchenko, 2020).
Synthesis for Pharmacological Applications
Mohamed (2021) presented a synthesis of ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives, which are structurally related to this compound. These compounds were synthesized using different cyanoacrylate derivatives, highlighting their potential in various pharmacological applications (Mohamed, 2021).
Antimicrobial Activity
El‐Kazak and Ibrahim (2013) synthesized a novel series of compounds starting from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate, structurally similar to the compound . The synthesized compounds were screened for their antimicrobial activity, demonstrating the versatility of this chemical structure in developing antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Structural and Analytical Studies
Kaynak et al. (2010) conducted a theoretical and experimental structural study of two novel 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivatives, closely related to the compound . This study provided insights into the molecular structures and potential energy surface scans, offering valuable information for future drug design and development (Kaynak, Aytaç, & Tozkoparan, 2010).
作用機序
Target of Action
Ethyl 2-[3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate is a novel compound that primarily targets neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The compound interacts with active residues of ATF4 and NF-kB proteins .
Mode of Action
The compound’s interaction with its targets results in significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This compound also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The biochemical pathways affected by this compound include the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . The compound’s interaction with these pathways results in the inhibition of ER stress, apoptosis, and inflammation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production, reduced expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 . These effects contribute to the compound’s neuroprotective and anti-inflammatory properties .
生化学分析
Biochemical Properties
Similar compounds have been shown to interact with a variety of enzymes and receptors, indicating their potential role in biochemical reactions . For instance, some derivatives have shown promising dual enzyme inhibition of PARP-1 and EGFR .
Cellular Effects
While specific cellular effects of ethyl 2-[3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate are not yet reported, related compounds have demonstrated significant cytotoxic activities against certain cancer cells . They have been observed to induce apoptosis and affect cell cycle progression .
Molecular Mechanism
Similar compounds have shown to inhibit PARP-1 and EGFR, which are important targets in cancer therapy .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not yet reported. Related compounds have shown stable and potent activities over time .
特性
IUPAC Name |
ethyl 2-[3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-3-22-13(20)8-11-9-23-15-17-16-14(19(15)18-11)10-4-6-12(21-2)7-5-10/h4-7H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCYUTHCBFOTRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN2C(=NN=C2SC1)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
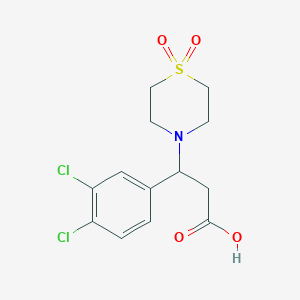
![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2704579.png)
![3-(3-chlorophenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propanamide](/img/structure/B2704581.png)
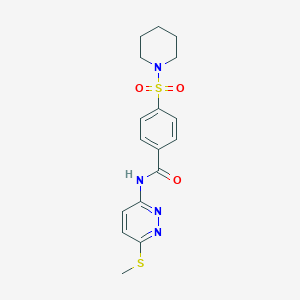
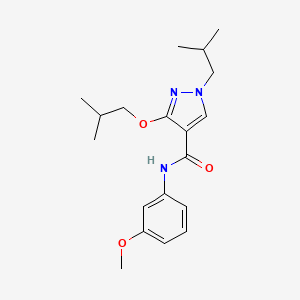
![(E)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2704585.png)
![N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2704588.png)
![3-(2-chloropyrimidin-4-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2704590.png)

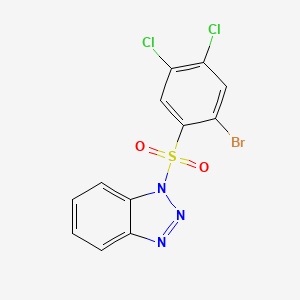
![N-(benzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide](/img/structure/B2704594.png)
![7-(4-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2704595.png)
![1-[(4-methylphenyl)methyl]-N-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2704596.png)
